3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[55]undecane is a chemical compound with the molecular formula C9H18O6P2 It is a diphosphaspiro compound, meaning it contains two phosphorus atoms within a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus oxychloride, followed by the addition of ethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphites or other reduced phosphorus-containing species.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphates, while substitution reactions can yield a variety of alkoxy or aryloxy derivatives .
Scientific Research Applications
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used as an antioxidant and a stabilizer in polymer production, enhancing the durability and stability of materials
Mechanism of Action
The mechanism by which 3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The phosphorus atoms in the compound can form strong bonds with metals and other elements, making it an effective ligand in coordination complexes. These interactions can influence the reactivity and stability of the compound, allowing it to act as an antioxidant or a reducing agent .
Comparison with Similar Compounds
Similar Compounds
3,9-Dihydroxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This variant has long alkyl chains, making it more hydrophobic and suitable for different applications.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane: This compound contains sulfur atoms, which can impart different chemical properties and reactivity.
Uniqueness
3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5The presence of two phosphorus atoms within a spirocyclic structure also contributes to its distinct chemical behavior and versatility in various fields .
Properties
CAS No. |
7093-41-6 |
---|---|
Molecular Formula |
C9H18O6P2 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
3,9-diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18O6P2/c1-3-10-16-12-5-9(6-13-16)7-14-17(11-4-2)15-8-9/h3-8H2,1-2H3 |
InChI Key |
JFKBOXCLIYTENC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCC2(CO1)COP(OC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.